molecular formula C9H6Cl2F3NO2 B1519299 2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate CAS No. 1087798-16-0

2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate

Cat. No.: B1519299
CAS No.: 1087798-16-0
M. Wt: 288.05 g/mol
InChI Key: QKGCCNKKTYLGKJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C9H6Cl2F3NO2 and its molecular weight is 288.05 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

2,2,2-Trifluoroethyl N-(2,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C₉H₆Cl₂F₃NO₂ and a CAS number of 1087798-16-0. It features a trifluoroethyl group attached to a carbamate moiety linked to a dichlorophenyl group. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical applications.

The biological activity of this compound is primarily attributed to its carbamate functional group. This group can undergo hydrolysis in aqueous environments to yield the corresponding amine and acid. Additionally, the compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the carbamate group.

Toxicological Profile

The toxicological profile of carbamates generally includes neurotoxic effects due to their inhibition of acetylcholinesterase (AChE). While specific data on this compound is sparse, structural analogs have been documented to exhibit neurotoxic properties. The trifluoromethyl group may influence toxicity through metabolic pathways that enhance or mitigate these effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamateContains a chlorophenyl groupMay exhibit different biological activities
1-(Trifluoromethyl)-N-(phenyl)carbamateSimple phenyl group without dichloro substitutionLacks enhanced stability from dichloro substituents

This table illustrates how variations in halogen substitution patterns can significantly influence biological behavior and activity.

Case Study: Antiproliferative Effects

In a study examining the effects of structurally similar carbamates on cancer cell lines:

  • Objective : To evaluate the antiproliferative activity of various carbamates.
  • Methodology : Compounds were tested against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa cells.
  • Findings : The most potent compound exhibited an IC50 value significantly lower than that of the parent compound; this suggests that structural modifications can enhance biological activity .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGCCNKKTYLGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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